![molecular formula C12H12N2O B8662002 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8662002.png)
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound features an acetyl group, a methyl group, and a pyridyl group attached to the pyrrole ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridyl group and an acetyl group can undergo cyclization in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole ring or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-4-methyl-5-(2-pyridyl)-1H-pyrrole
- 3-acetyl-4-methyl-5-(3-pyridyl)-1H-pyrrole
- 3-acetyl-4-methyl-5-(5-pyridyl)-1H-pyrrole
Uniqueness
The unique positioning of the pyridyl group in 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one may result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness can be leveraged in designing specific applications or studying particular biochemical pathways.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-14-12(8)10-3-5-13-6-4-10/h3-7,14H,1-2H3 |
InChI Key |
XTORSZAODKLOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



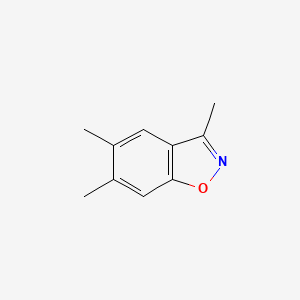
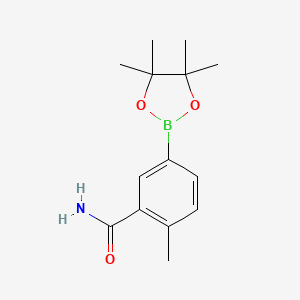
![[1,2,4]Triazolo[1,5-a]quinolin-2-amine](/img/structure/B8661926.png)
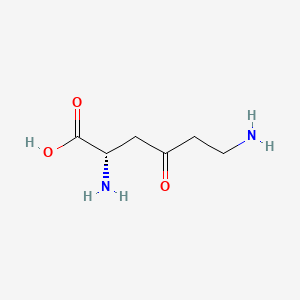
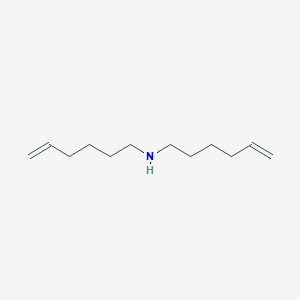
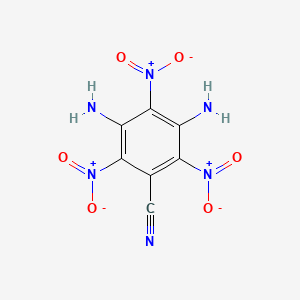
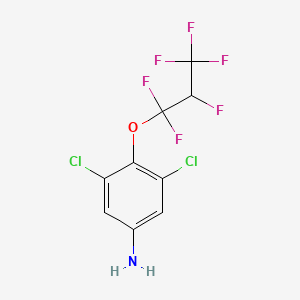
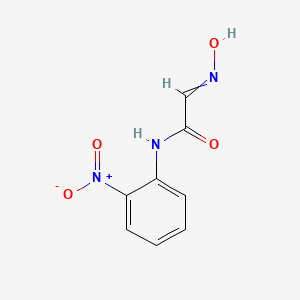
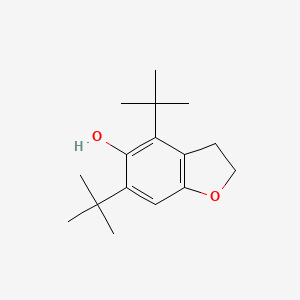


![1-[(2-Cyclopropyl-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8661993.png)

